molecular formula C10H9BrN2 B8645346 1-Isoquinolinamine, 7-(bromomethyl)- CAS No. 221050-77-7

1-Isoquinolinamine, 7-(bromomethyl)-

Cat. No.: B8645346
CAS No.: 221050-77-7
M. Wt: 237.10 g/mol
InChI Key: RYCWOFBQXHVKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isoquinolinamine, 7-(bromomethyl)- (CAS: Not explicitly provided in evidence) is a brominated isoquinoline derivative with an amine group at position 1 and a bromomethyl substituent at position 5. The molecular formula for the core structure of 7-(bromomethyl)isoquinoline is C₁₀H₈BrN (molecular weight: 222.085 g/mol) . Bromomethyl groups are known to enhance reactivity in medicinal chemistry, particularly in anti-HIV and antiproliferative contexts .

Properties

CAS No.

221050-77-7

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

7-(bromomethyl)isoquinolin-1-amine

InChI

InChI=1S/C10H9BrN2/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,6H2,(H2,12,13)

InChI Key

RYCWOFBQXHVKKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2N)CBr

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 1-Isoquinolinamine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
7-(Bromomethyl)isoquinoline BrCH₂ at C7, no amine at C1 C₁₀H₈BrN 222.085 High reactivity for further functionalization
4-Bromo-7-chloroisoquinolin-1-amine Br at C4, Cl at C7, NH₂ at C1 C₉H₆BrClN₂ 257.52 95% purity; potential medicinal applications
7-Bromo-1-chloroisoquinoline Br at C7, Cl at C1 C₉H₅BrClN 242.5 Melting point: 126–128°C; insoluble in water
7-Amino-4-bromoisoquinolin-1(2H)-one NH₂ at C7, Br at C4, ketone at C1 C₉H₇BrN₂O 255.07 Antiproliferative scaffold
3-(3-Bromobenzyl)isoquinolin-1(2H)-one Br-benzyl at C3, ketone at C1 C₁₅H₁₀BrNO 300.15 Bioactive; planar ring systems

Key Observations :

  • Substituent Position: Anti-HIV activity in coumarin hybrids is favored by bromomethyl groups at position 3 but reduced by amines at position 6 . For isoquinolines, bromine at C7 (as in 7-Bromo-1-chloroisoquinoline) enhances hydrophobicity (logP ~1.67), influencing pharmacokinetics .
  • Amine vs. Halogen at C1: Amine groups at C1 (e.g., 4-Bromo-7-chloroisoquinolin-1-amine) may improve solubility compared to halogenated analogs like 7-Bromo-1-chloroisoquinoline .

Physical and Chemical Properties

  • Solubility: Halogenated isoquinolines (e.g., 7-Bromo-1-chloroisoquinoline) are typically insoluble in water but soluble in organic solvents .
  • Stability : Bromomethyl groups increase susceptibility to nucleophilic substitution, necessitating storage under inert gas (e.g., nitrogen) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.